molecular formula C9H9ClIN3 B1591822 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 213744-81-1

4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1591822
CAS No.: 213744-81-1
M. Wt: 321.54 g/mol
InChI Key: KJHYDYATVCGFKG-UHFFFAOYSA-N
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Description

4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both chlorine and iodine atoms. It is part of the pyrrolopyrimidine family, which is known for its diverse biological and pharmacological properties. This compound has a molecular weight of 321.55 g/mol and is often used as an intermediate in the synthesis of various pharmaceutical agents .

Future Directions

The compound is used as an intermediate in the manufacture of Tofacitinib citrate . It is also used in life science related research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method includes the following steps :

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized to form the pyrrolo[2,3-d]pyrimidine ring.

    Chlorination: The final step involves chlorination to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an aminated pyrrolopyrimidine derivative, while Suzuki coupling would result in a biaryl compound .

Mechanism of Action

The mechanism of action of 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:

Properties

IUPAC Name

4-chloro-5-iodo-7-propan-2-ylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClIN3/c1-5(2)14-3-6(11)7-8(10)12-4-13-9(7)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHYDYATVCGFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1N=CN=C2Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598930
Record name 4-Chloro-5-iodo-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213744-81-1
Record name 4-Chloro-5-iodo-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-5-iodo-pyrrolo[2,3-d]-pyrimidine (5.0 g) was added under nitrogen to a mixture of sodium hydride (0.8 g of a 60% dispersion in mineral oil) in N,N-dimethylformamide (100 ml) at 0° C. and then the mixture was allowed to warm to ambient temperature. When hydrogen evolution had ceased a solution of isopropyl bromide (17 ml) in N,N-dimethylformamide (50 ml) was added dropwise. The mixture was stirred for 20 hours at ambient temperature and then quenched with water (150 ml). The mixture was extracted with ethyl acetate to give 4-chloro-5-iodo-7-isopropylpyrrolo[2,3-d]pyrimidine.
Quantity
5 g
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reactant
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0 (± 1) mol
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reactant
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100 mL
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0 (± 1) mol
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reactant
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17 mL
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reactant
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

4-Chloro-5-iodopyrrolo[2,3-d]pyrimidine (10.0 g, see Example 17) was added in portions with stirring under nitrogen at 0° C. to a suspension of sodium hydride (1.6 g of a 60% dispersion in mineral oil) in N,N-dimethylformamide (250 ml). When the addition was complete the mixture was allowed to warm up to ambient temperature and when no more gas evolution was observed, a solution of isopropyl bromide (34.0 ml) in N,N-dimethylformamide (20 ml) was added dropwise. The mixture was stirred at ambient temperature overnight then quenched by the dropwise addition of water (300 ml) with external ice-cooling. The mixture was then washed with ethyl acetate (3×300 ml), the combined organic layers were washed with water, dried, filtered and evaporated to give 4-chloro-5-iodo-7-isopropylpyrrolo-[2,3-d]pyrimidine as a yellow solid, m.p. 116-118° C. The structure was confirmed by 1H nmr.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
34 mL
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reactant
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Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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